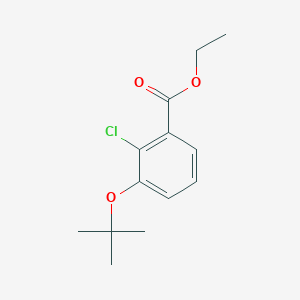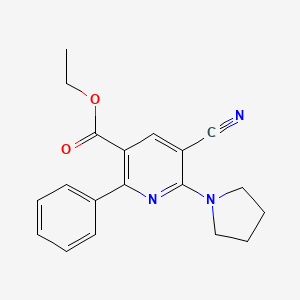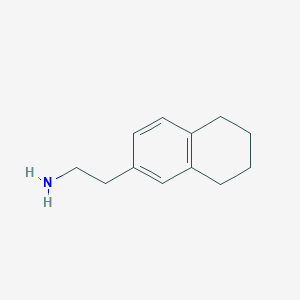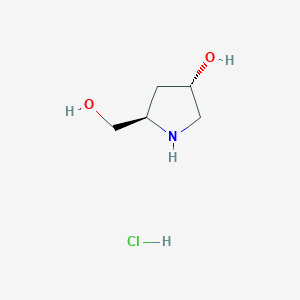
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biotechnology.
Mécanisme D'action
The exact mechanism of action of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is not well understood. However, it has been suggested that the compound may exert its biological effects by interacting with specific proteins and enzymes in the body. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been shown to have a positive effect on the immune system and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide in lab experiments is its versatility. The compound can be used in a variety of assays and experiments due to its wide range of biological activities. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide. One potential direction is the development of new drug delivery systems using this compound. Another direction is the further exploration of its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, the compound may have potential applications in the development of new antimicrobial agents and in the treatment of autoimmune diseases. Further research is needed to fully understand the potential applications of this compound in medicine and biotechnology.
In conclusion, N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is a promising compound that has potential applications in medicine and biotechnology. Its wide range of biological activities and versatility make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide involves the reaction of 2-aminobutyric acid with but-2-ynoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using various purification techniques.
Applications De Recherche Scientifique
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Propriétés
IUPAC Name |
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-5-11(15)13-9-8-12(16)14-7-4-3-6-10(9)14/h9-10H,3-4,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBLCDDHIGOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(=O)N2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2474337.png)


![2,6-Diazaspiro[3.5]nonan-5-one hydrochloride](/img/structure/B2474342.png)
![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)
![2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine](/img/no-structure.png)

![N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2474351.png)